molecular formula C22H27FO4 B190667 (2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde CAS No. 52647-07-1

(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde

Cat. No. B190667
CAS RN: 52647-07-1
M. Wt: 374.4 g/mol
InChI Key: TYYMPHSFTLTHRI-OHKLHEPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde is a useful research compound. Its molecular formula is C22H27FO4 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Betamethasone-21-pentanoate methanol solvate - This study presents the crystal structure of a betamethasone derivative, highlighting the importance of O—H⋯O hydrogen bonding in the molecular arrangement. Such studies are crucial for understanding the physicochemical properties and potential pharmaceutical applications of steroid analogs (Suitchmezian, Jess, & Näther, 2007).

9α-Bromo analog of beclometasone dipropionate monohydrate - This research details the crystal structure of a brominated beclometasone derivative, providing insights into its stereochemistry and intermolecular interactions. Such information is vital for drug design and development (Ketuly, Hadi, & Ng, 2009).

Synthetic Chemistry and Chemical Transformations

Diels-Alder Reactions - The study explores the synthesis of nitrogen-containing polycycles through Diels-Alder reactions, demonstrating the utility of such reactions in constructing complex molecular architectures. This research is fundamental in the development of new synthetic methodologies for pharmaceutical compounds (Nicolaides, Awad, Papageorgiou, & Stephanidou-Stephanatou, 1994).

Synthesis of trans-3,4-dihydroxy-3,4-dihydrophenanthro[3,2-b][1]benzothiophene - This paper describes the synthesis of a potentially carcinogenic metabolite of sulfur heterocycle, illustrating the intricate steps involved in synthesizing compounds for toxicological studies (Kumar, 2001).

properties

IUPAC Name

(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17+/t12-,15-,16-,18-,20-,21-,22?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYMPHSFTLTHRI-OHKLHEPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]\1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2(/C1=C(\C=O)/O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde

CAS RN

52647-07-1
Record name Betamethazone enol aldehyde E-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052647071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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